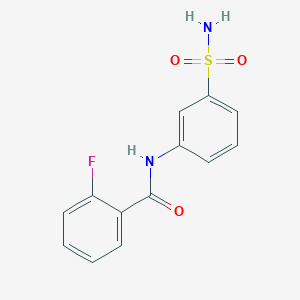
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O2S2 and its molecular weight is 381.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Another aspect of scientific research involving this compound focuses on its potential antibacterial properties. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, related to the compound of interest, to serve as antibacterial agents. The study explored the reactivity of various precursors with active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives with significant antibacterial activities, indicating the utility of such compounds in developing new antibacterial agents (M. E. Azab et al., 2013).
Inhibition of Carbonic Anhydrase Isozymes
The inhibition of carbonic anhydrase (CA) isozymes by sulfonamide-containing compounds, such as the one , has been a significant area of research due to its implications in medical treatments for conditions like glaucoma. Büyükkıdan et al. (2017) synthesized a sulfonamide with CA inhibitory properties derived from a pyrazole-based sulfonamide. This study involved synthesizing metal complexes of the compound and evaluating their inhibitory activity against human carbonic anhydrase isoenzymes I and II. The metal complexes exhibited more effective inhibitory activity than the free ligand, suggesting the potential of such compounds in developing new CA inhibitors (N. Büyükkıdan et al., 2017).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of various derivatives of the compound also form a critical part of scientific research, aiming to explore its broader applications. For instance, Penning et al. (1997) conducted extensive structure-activity relationship (SAR) work within a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2). This research paved the way for the development of celecoxib, highlighting the importance of such compounds in pharmaceutical development (T. Penning et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S2/c1-10-8-11(2)20(19-10)12(13-4-3-6-23-13)9-18-24(21,22)7-5-14(15,16)17/h3-4,6,8,12,18H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPHKKJYBODER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
